![molecular formula C18H19N3OS B246150 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling and activation. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole targets the SYK kinase, which is a key signaling molecule in B cell receptor signaling. By inhibiting SYK, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole blocks downstream signaling pathways and prevents B cell activation, proliferation, and survival. This leads to the inhibition of B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has been shown to have potent inhibitory effects on SYK kinase activity. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has been shown to inhibit the growth and survival of B cell malignancies, as well as reduce inflammation in autoimmune and inflammatory disorders. 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments, including its potent inhibitory effects on SYK kinase activity, favorable pharmacokinetic properties, and potential therapeutic applications in various diseases. However, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole also has some limitations, including its specificity for SYK kinase and potential off-target effects on other kinases. Further studies are needed to fully understand the safety and efficacy of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole in humans.
Orientations Futures
There are several future directions for the study of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole. One potential direction is the development of combination therapies with other targeted agents or chemotherapy in the treatment of B cell malignancies. Another direction is the investigation of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole in other diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the safety and efficacy of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole in humans and to optimize dosing regimens for clinical use.
Méthodes De Synthèse
The synthesis of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole involves several steps starting from commercially available starting materials. The key intermediate for the synthesis is 3-(2-aminoethyl)-1H-indole, which is reacted with 2-thiophene carboxylic acid to form the thienylcarbonyl derivative. The thienylcarbonyl derivative is then reacted with piperazine to form the final product, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole.
Applications De Recherche Scientifique
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
Formule moléculaire |
C18H19N3OS |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H19N3OS/c22-18(17-6-3-11-23-17)21-9-7-20(8-10-21)13-14-12-19-16-5-2-1-4-15(14)16/h1-6,11-12,19H,7-10,13H2 |
Clé InChI |
BYYCBQLVLVODIO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 |
SMILES canonique |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



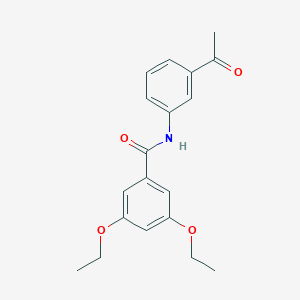
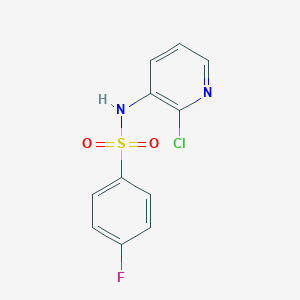
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)
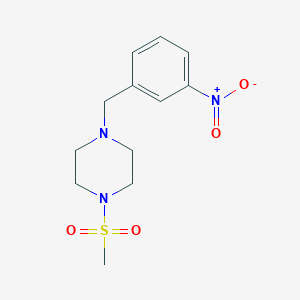
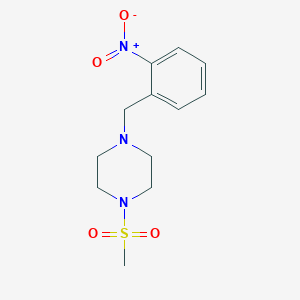
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)
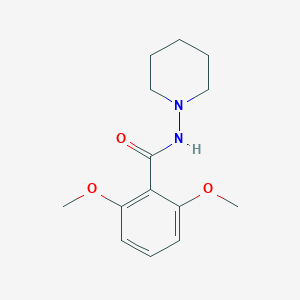
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)
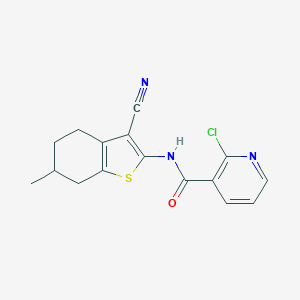

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)